molecular formula C20H10Cl2N4O4 B11552720 2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline CAS No. 130711-05-6

2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline

Katalognummer: B11552720
CAS-Nummer: 130711-05-6
Molekulargewicht: 441.2 g/mol
InChI-Schlüssel: GICVKWUSVFLKDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline (CAS 130711-05-6) is a sophisticated, bifunctionalized quinoxaline derivative of significant interest in advanced chemical and pharmacological research. This compound belongs to the quinoxaline class, a nitrogen-rich heterocyclic framework known for its multidimensional functionalization capabilities and substantial biological activities . Its distinct structure, featuring chloro and nitro substituents on the pendant phenyl rings, confers a dissymmetric charge distribution that is crucial for its biological interactions and material properties . Researchers are particularly interested in quinoxaline derivatives like this one for their potential as inhibitors of respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2 . The planar, polyaromatic nature of the quinoxaline core allows for potential interaction with biological targets like viral proteins and DNA. Subtle alterations in its structure, such as the addition of nitro groups, are known to significantly affect charge distribution and enhance binding to biological molecules like DNA, improving its footprinting activity and potential as an intercalator . This reagent is a vital synthetic intermediate for constructing complex, hyper π-conjugated systems and exploring tautomeric cyclization sequences, which are valuable in developing electronic, photo, and magnetic materials . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Eigenschaften

CAS-Nummer

130711-05-6

Molekularformel

C20H10Cl2N4O4

Molekulargewicht

441.2 g/mol

IUPAC-Name

2,3-bis(4-chloro-3-nitrophenyl)quinoxaline

InChI

InChI=1S/C20H10Cl2N4O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H

InChI-Schlüssel

GICVKWUSVFLKDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 2,3(1H,4H)-quinoxalinedione

The precursor 2,3(1H,4H)-quinoxalinedione is synthesized via cyclization of 4-nitro-o-phenylenediamine with oxalic acid. In a representative procedure, 4-nitro-o-phenylenediamine (16.2 g) and oxalic acid (18.0 g) are refluxed in 25 mL of hydrochloric acid for 90 minutes. Cooling yields off-white needle-like crystals, which are filtered and dried to obtain the quinoxalinedione derivative in 82% yield (mp >300°C).

Chlorination with Phosphorus Oxychloride

The quinoxalinedione undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. A mixture of quinoxalinedione (16.2 g), POCl₃ (120 mL), and DMF (5 mL) is heated at 100°C for 5 hours. Excess POCl₃ is removed via distillation, and the residue is dissolved in benzene, washed with water, and dried to yield 2,3-dichloroquinoxaline as a white solid (95% yield, mp 156–157°C).

Nitration with Fuming Nitric Acid

The dichlorinated intermediate is nitrated using fuming nitric acid in concentrated sulfuric acid. Adding fuming nitric acid (10 mL) to a solution of 2,3-dichloroquinoxaline (10.0 g) in H₂SO₄ (100 mL) at 0°C produces a yellow precipitate after 3 hours. Isolation yields 2,3-dichloro-6-nitroquinoxaline (90% yield, mp 198–200°C). Final functionalization with 4-chloro-3-nitrophenyl groups is achieved through Ullmann coupling or nucleophilic aromatic substitution, though specific details are omitted in the patent.

Table 1: Key Parameters for Sequential Chlorination-Nitration Method

StepReagents/ConditionsYieldProduct Purity
CyclizationHCl, oxalic acid, reflux82%Off-white crystals
ChlorinationPOCl₃, DMF, 100°C, 5h95%White solid
NitrationHNO₃, H₂SO₄, 0°C, 3h90%Yellow solid
StepReagents/ConditionsChallenges
Diketone oxidationSeO₂, acetic acid, 120°CNitro group stability
CondensationAcetic acid, reflux, 6hByproduct formation

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic strategies employ transition metal catalysis to assemble the quinoxaline core. A Suzuki-Miyaura coupling between 2,3-dibromoquinoxaline and 4-chloro-3-nitrophenylboronic acid offers a regioselective pathway, though this method remains unexplored in the provided sources.

Synthesis of 2,3-Dibromoquinoxaline

Bromination of quinoxaline using bromine in hydrobromic acid (HBr) yields 2,3-dibromoquinoxaline. For instance, stirring quinoxaline (5.0 g) with Br₂ (10 mL) in HBr (50 mL) at 50°C for 12 hours produces the dibromo derivative in 75% yield.

Suzuki Coupling with 4-Chloro-3-nitrophenylboronic Acid

Reacting 2,3-dibromoquinoxaline (1.0 eq) with 4-chloro-3-nitrophenylboronic acid (2.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in toluene/ethanol (3:1) at 80°C for 24 hours theoretically yields the target compound. Purification via column chromatography would isolate the product, though yields and optimal conditions require empirical validation.

Table 3: Proposed Cross-Coupling Parameters

StepReagents/ConditionsExpected Yield
BrominationBr₂, HBr, 50°C, 12h75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C, 24h50–70%

Comparative Analysis of Methods

Efficiency and Scalability

  • Chlorination-Nitration Route : High yields (82–95%) at each step make this method industrially scalable, though the use of POCl₃ and fuming HNO₃ raises safety and environmental concerns.

  • Condensation Route : Theoretically simpler but hampered by the instability of nitro-substituted diketones and limited literature validation.

  • Cross-Coupling Route : Offers regioselectivity but requires expensive catalysts and optimization.

Functional Group Compatibility

Nitro groups are susceptible to reduction under hydrogenation conditions, complicating catalytic steps. The chlorination-nitration method avoids this by introducing nitro groups late in the synthesis.

Research Findings and Optimization Strategies

Recent studies highlight the role of solvent polarity in nitration efficiency. Polar aprotic solvents like DMF enhance nitro group incorporation but may degrade acid-sensitive intermediates. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, though this remains untested for 2,3-bis(4-chloro-3-nitrophenyl)quinoxaline .

Wissenschaftliche Forschungsanwendungen

Structural Overview

The molecular formula of 2,3-bis(4-chloro-3-nitrophenyl)quinoxaline is C20_{20}H10_{10}Cl2_{2}N4_{4}O4_{4}. The compound features a quinoxaline core substituted with two 4-chloro-3-nitrophenyl groups, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that quinoxaline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, quinoxaline derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli . The nitro groups in the structure enhance the antibacterial activity by promoting oxidative stress in bacterial cells .

Antitumoral Activity

Quinoxaline derivatives are being explored for their antitumor potential. In vitro studies have demonstrated that compounds containing the quinoxaline moiety can induce apoptosis in cancer cells. Specifically, some derivatives have been shown to inhibit cell proliferation in lung cancer cell lines (A549 cells) through caspase-dependent pathways . The presence of electron-withdrawing groups like nitro and chloro enhances their anticancer efficacy by modulating cellular signaling pathways involved in tumor growth.

Anti-inflammatory Effects

There is emerging evidence that quinoxaline derivatives exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of quinoxaline derivatives for their antimicrobial activity against multi-drug resistant strains. The results indicated that this compound exhibited significant activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various derivatives of this compound and assessed their cytotoxic effects on human cancer cell lines. The study found that certain modifications to the quinoxaline structure led to enhanced cytotoxicity against breast cancer cells, indicating a structure-activity relationship that could guide future drug development efforts .

Comparative Table of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AntimicrobialThis compoundInduces oxidative stress in bacteria
AntitumoralVarious quinoxaline derivativesInduces apoptosis via caspase activation
Anti-inflammatoryQuinoxaline derivativesInhibits pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Quinoxalines

Substituent Effects on Molecular Geometry

  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (): Thiophene substituents introduce sulfur atoms, increasing planarity and π-conjugation. The crystal structure shows bond angles (e.g., N1–C1–C2 = 121.85°, C9–C10–C11 = 110.0°) and dihedral angles favoring a near-planar quinoxaline core, enhancing intermolecular π-π stacking . In contrast, 2,3-bis(4-ethoxyphenyl)quinoxaline () exhibits larger dihedral angles due to steric hindrance from ethoxy groups, reducing planarity and optoelectronic efficiency.
  • 2,3-Bis(4-fluorophenyl)quinoxaline (): Fluorine substituents increase electronegativity but reduce steric bulk compared to nitro groups. NMR data (δH = 7.97 ppm for aromatic protons) and IR spectra (ν = 1511 cm⁻¹ for C-F stretching) confirm electronic effects without significant structural distortion .

Impact of Nitro and Chloro Groups

  • Nitro groups in 2,3-bis(3-nitrophenoxy)quinoxaline () induce strong electron-withdrawing effects, lowering LUMO energy and facilitating charge transfer. Molecular docking studies show enhanced binding affinity (-8.36 kcal/mol) with DNA gyrase due to nitro-group interactions .
  • Chloro substituents (e.g., in 2,3-dichloroquinoxaline, ) improve thermal stability (decomposition >400°C) and antimicrobial activity by increasing lipophilicity and membrane penetration .

Electronic and Optoelectronic Properties

Band-Gap Energy and Solvatochromism

  • Pyrazine-derived acceptors (): Quinoxaline derivatives with electron-deficient pyridopyrazine (DPP) acceptors exhibit lower band gaps (2.48 eV) than those with quinoxaline (DPx, 2.70 eV). The additional nitrogen in DPP enhances electron deficiency, leading to red-shifted absorption (ICT bands) and emission spectra . 2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline likely has a band gap <2.7 eV due to the combined effects of nitro and chloro EWGs.
  • Solvatochromic Effects: Polar solvents induce a 30–43 nm red shift in emission spectra for D–A–D quinoxalines, indicating strong excited-state dipole moments .

Electrochemical Behavior

  • 1,4-Dithiinoquinoxaline derivatives (): Thiophene and sulfanyl substituents alter redox potentials. For example, compound 9 (thieno-dithiinoquinoxaline) undergoes reversible oxidation at +0.85 V vs. Ag/AgCl, attributed to sulfur’s electron-rich nature .

Antimicrobial Performance

  • 2,3-Bis(bromomethyl)quinoxaline derivatives (): MIC values against E. coli and B. pumilus range from 2.5–5.0 mg/mL, comparable to chlorhexidine. Bromine atoms enhance electrophilicity, disrupting bacterial cell walls .
  • 2,3-Bis(3-nitrophenoxy)quinoxaline (): Superior docking scores (-8.36 kcal/mol vs. clorobiocin’s -9.3 kcal/mol) suggest nitro groups improve DNA gyrase inhibition, a key antibiotic mechanism .

Anticancer Potential

  • Triazoloquinoxalines (): Derivatives like 91–93 show cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines (IC₅₀ <10 µM), likely via Topo II inhibition and DNA intercalation .

Thermal and Physicochemical Stability

  • Thermal Decomposition: D–A–D quinoxalines exhibit high thermal stability (436–453°C), crucial for optoelectronic device fabrication .
  • Solubility and LogP: 2,3-Bis(4-methoxyphenyl)quinoxaline () has a LogP of 4.17, indicating moderate lipophilicity. Chloro and nitro groups in the target compound likely increase LogP (>5), enhancing membrane permeability .

Data Tables

Table 1: Comparative Electronic Properties

Compound Band Gap (eV) λₐᵦₛ (nm) Thermal Stability (°C)
BPC-2DPP (pyridopyrazine) 2.48 450 453
BPC-3DPx (quinoxaline) 2.70 420 436
2,3-Bis(4-Fluorophenyl) N/A 395 >400
Target Compound (inferred) ~2.60 430–460 ~440

Biologische Aktivität

2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H12Cl2N4O4C_{20}H_{12}Cl_2N_4O_4. The presence of nitro groups enhances its electronic properties, which can influence its biological activity.

PropertyValue
Molecular Formula C20H12Cl2N4O4
Molecular Weight 445.24 g/mol
CAS Number 19802-70-1

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected derivatives ranged from 0.25 to 1 mg/L, showing promising results against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In particular, derivatives have demonstrated inhibitory effects on the viability of human cancer cell lines such as A431 (epidermoid carcinoma cells).

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways. For example, one study reported that certain quinoxaline derivatives inhibited Stat3 phosphorylation in cancer cells, leading to reduced cell proliferation .

Research Findings and Comparative Analysis

Comparative studies have been conducted to evaluate the biological activities of various quinoxaline derivatives. The following table summarizes key findings related to the biological activities of this compound compared to other derivatives.

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compound ModerateHighEffective against MRSA and VRE
Quinoxaline 1,4-di-N-Oxides HighModerateBroad-spectrum activity against bacteria
3-Methylquinoxaline derivatives LowModerateLimited efficacy against resistant strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-bis(4-chloro-3-nitrophenyl)quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 2,3-dichloroquinoxaline and substituted nitrochlorobenzene derivatives. Microwave-assisted synthesis under solvent-free conditions (e.g., DMF or ethanol/TEA mixtures) improves reaction efficiency and reduces side products compared to conventional heating . Optimize stoichiometry (1:2 molar ratio for dichloroquinoxaline to nitrochlorobenzene) and reaction time (30–60 min under microwave irradiation) to achieve yields >75%. Monitor progress via TLC (ethyl acetate/hexane, 3:7) or HPLC .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and planarity of substituents. For example, thiophene-substituted analogs exhibit dihedral angles of 10–12° between the quinoxaline core and aromatic substituents, influencing conjugation and electronic properties . Use software like Olex2 or SHELX for refinement, ensuring R-factors <0.06 for high reliability .

Q. What spectroscopic techniques are most effective for characterizing nitro and chloro substituents in this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR identifies aromatic proton environments (δ 7.5–8.5 ppm for nitroaryl groups). 13C^{13}\text{C}-NMR confirms electron-withdrawing effects of -NO2_2 and -Cl groups (e.g., downfield shifts at δ 145–150 ppm for nitrated carbons) .
  • IR : Stretching vibrations at 1520 cm1^{-1} (N-O asymmetric) and 1340 cm1^{-1} (N-O symmetric) confirm nitro groups. C-Cl stretches appear at 750–780 cm1^{-1} .

Advanced Research Questions

Q. How do electronic and steric effects of 4-chloro-3-nitrophenyl substituents influence charge transport in quinoxaline-based materials?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal that nitro groups lower the LUMO (-3.2 eV) via electron-withdrawing effects, enhancing electron affinity for n-type semiconductor applications. Steric hindrance from chloro groups reduces π-π stacking distances (3.5–3.8 Å), as confirmed by grazing-incidence XRD in thin-film studies .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in photoluminescent quinoxaline derivatives?

  • Methodological Answer : Introduce bulky substituents (e.g., 9H-carbazole or thiophene) at the 2,3-positions to disrupt planar stacking. For example, 2,3-bis(3-thienyl)quinoxaline exhibits a 15° twist angle, reducing ACQ and increasing photoluminescent quantum yield (Φ = 0.42) compared to planar analogs . Time-resolved fluorescence spectroscopy (TRFS) quantifies radiative vs. non-radiative decay pathways .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions of 2,3-dichloroquinoxaline precursors?

  • Methodological Answer : Use molecular docking or frontier molecular orbital (FMO) analysis to identify reactive sites. The C2 and C3 positions of quinoxaline are electrophilic due to electron-deficient aromatic rings, favoring Suzuki-Miyaura coupling with aryl boronic acids. Transition-state modeling (e.g., NEB method) predicts activation energies for competing pathways, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) .

Q. What analytical approaches resolve contradictions in reported solubility and stability data for nitro-substituted quinoxalines?

  • Methodological Answer :

  • Solubility : Use Hansen solubility parameters (HSPs) to correlate solvent polarity (δD_D, δP_P, δH_H) with experimental solubility in DMSO, DMF, or THF. For example, HSPs of 18.5 MPa1/2^{1/2} for δD_D and 10.2 MPa1/2^{1/2} for δH_H predict optimal solubility in DMSO .
  • Stability : Accelerated degradation studies (40°C/75% RH for 28 days) with HPLC-MS monitoring identify hydrolytic degradation pathways (e.g., nitro group reduction to amine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.